(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-bromophenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S2/c20-14-6-8-15(9-7-14)21-17(23)10-11-22-18(24)16(26-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANWACYGBCXNM-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-bromophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and viral infections. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 396.29 g/mol. The structure includes a benzylidene moiety and a bromophenyl substituent, which may enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing thiazolidinone derivatives exhibit notable anticancer properties. A study highlighted the structure-activity relationship (SAR) of similar thiazolidinone compounds, demonstrating their effectiveness against various cancer cell lines. For instance, compounds with modifications in the benzylidene group showed IC50 values ranging from 1.57 µM to 50 µM against human leukemia and breast cancer cell lines, suggesting potent cytotoxic effects .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 1.57 | |
| Compound B | H357 | 50 | |
| Compound C | DLD-1 | 7 | |
| This compound | MDA-MB-231 | TBD | TBD |
The proposed mechanism for the anticancer activity of this compound involves the inhibition of key cellular pathways associated with tumor growth and proliferation. It has been shown to interact with RNA helicase DDX3, which plays a critical role in cancer progression and viral replication . Inhibiting DDX3 can lead to reduced cancer cell viability and proliferation.
Antiviral Activity
In addition to its anticancer properties, this compound exhibits potential antiviral activity against HIV. The thiazolidinone derivatives have been identified as inhibitors of DDX3, which is crucial for HIV replication. The structure-activity relationship analysis indicates that modifications to the thiazolidinone core can enhance antiviral efficacy .
Case Studies
- Inhibition of DDX3 in Cancer Cells : A study demonstrated that similar thiazolidinone derivatives effectively inhibited DDX3 ATPase activity, leading to decreased proliferation in H357 cancer cells. The research employed both in vitro assays and molecular docking simulations to confirm binding interactions .
- Structure-Based Drug Design : Another investigation focused on optimizing thiazolidinone derivatives for enhanced anticancer activity. By modifying substituents on the benzylidene ring, researchers achieved improved potency against various cancer cell lines, highlighting the importance of structural modifications in drug design .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-bromophenyl)propanamide exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest it may interact with specific biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In studies involving animal models, certain thiazolidinone derivatives have demonstrated the ability to reduce inflammation markers, suggesting that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Applications
2.1 Antimicrobial Activity
Thiazolidinone derivatives, including those similar to this compound, have shown promising antimicrobial activity against various pathogens. Studies have reported that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents amid rising antibiotic resistance .
2.2 Mechanism of Action
The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Understanding the precise mechanism can aid in optimizing the structure for enhanced activity against resistant strains .
Structure-Activity Relationship (SAR)
3.1 Importance of Structural Modifications
The biological activity of this compound can be significantly influenced by structural modifications. Variations in substituents on the benzylidene and thiazolidinone moieties can lead to changes in potency and selectivity against different biological targets .
Table 1: Summary of Structural Modifications and Their Effects on Biological Activity
| Modification Type | Example Modification | Effect on Activity |
|---|---|---|
| Substituent on Benzylidene | -Bromo, -Chloro | Increased potency against certain cancer cell lines |
| Thiazolidinone Variants | Different alkyl groups | Altered antimicrobial spectrum |
| Amide Linkage Variations | Different aromatic rings | Enhanced anti-inflammatory properties |
Case Studies
4.1 Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of thiazolidinone derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
4.2 Case Study: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of several thiazolidinone derivatives, including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, highlighting its potential as a lead compound for further development .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functional group diversification:
| Reaction Type | Conditions | Products | Yield | Biological Relevance | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives via cross-coupling with arylboronic acids | 65–78% | Enhanced anticancer activity | |
| Hydrolysis | NaOH (aq.), EtOH, reflux | Phenolic derivatives (e.g., -OH substitution) | 82% | Improved solubility for drug formulation |
Cycloaddition Reactions
The electron-deficient benzylidene double bond participates in [4+2] cycloadditions:
| Reaction Type | Conditions | Products | Yield | Notes | Source |
|---|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene (110°C) | Fused bicyclic adducts | 55% | Stereoselectivity influenced by Z-configuration | |
| 1,3-Dipolar | Nitrile oxide, CHCl₃ (rt) | Isoxazoline derivatives | 48% | Used to generate combinatorial libraries |
Thioxo Group Oxidation
The thioxo (C=S) group is oxidized to sulfonyl (C=O) or sulfonic acid groups:
Benzylidene Double Bond Hydrogenation
Catalytic hydrogenation saturates the benzylidene moiety:
| Catalyst | Conditions | Product | Yield | Outcome | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Dihydrothiazolidinone | 88% | Reduced cytotoxicity but improved metabolic stability |
Amide Hydrolysis and Functionalization
The propanamide side chain undergoes hydrolysis and subsequent derivatization:
Thiazolidinone Ring Modifications
The thiazolidinone core reacts with electrophiles and nucleophiles:
| Reaction Type | Reagent | Product | Yield | Functional Impact | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | S-Methylated derivative | 60% | Altered enzyme-binding affinity | |
| Condensation | Hydrazine | Thiosemicarbazide analogs | 50% | Tested for antimicrobial activity |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes inform its therapeutic applications:
| Target | Interaction Type | Observed Effect | IC₅₀/EC₅₀ | Source |
|---|---|---|---|---|
| COX-II | Competitive inhibition | Reduced prostaglandin synthesis | 4.16 μM | |
| iNOS | Active-site binding | Suppressed NO production | 8.66 μM |
Key Structural Insights Influencing Reactivity
-
The Z-configuration of the benzylidene group sterically hinders certain reactions (e.g., cycloadditions) but enhances selectivity in enzyme interactions .
-
The 4-bromophenyl moiety directs electrophilic substitutions para to the bromine atom.
-
The thioxo group acts as a hydrogen-bond acceptor, critical for target binding .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Analysis of Substituent Effects
- Bromine vs. Methyl Groups: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the 4-methylbenzylidene analog (398.50 g/mol vs. 455.37 g/mol). Bromine’s electron-withdrawing nature may enhance binding to targets like kinases or proteases via halogen bonds .
Polar Functional Groups :
- The 3-hydroxyphenyl group in improves water solubility (predicted pKa ~9.53) but may increase susceptibility to glucuronidation, reducing bioavailability.
- The nitro group in ’s 2-nitrophenyl analog is strongly electron-withdrawing, which could enhance reactivity in electrophilic interactions but may also confer cytotoxicity.
Pharmacological Implications
Lipophilicity and Bioavailability :
Target Selectivity :
- The nitro group in may confer selectivity toward nitroreductase-expressing cells, useful in prodrug design.
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-bromophenyl)propanamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:
Condensation : Reacting thiazolidine derivatives with benzaldehyde under acidic/basic conditions to form the benzylidene moiety (e.g., using piperidine or acetic acid as catalysts) .
Amide Coupling : Introducing the 4-bromophenyl group via coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Key Conditions :
- Temperature: 60–80°C for condensation; room temperature for amidation.
- Solvents: Ethanol or DMF for solubility optimization.
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track reaction progress and verify intermediate purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Elucidation :
- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the benzylidene group and amide bond geometry .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C21H16BrN3O3S2) .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis optimization?
- Methodological Answer : Contradictions in yields (e.g., 60–85%) may arise from:
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may hinder crystallization. Ethanol balances yield and purity .
- Catalyst Selection : Piperidine accelerates benzylidene formation compared to weaker bases, but excess catalyst may degrade intermediates .
- Experimental Design : Use a factorial design (e.g., varying temperature, solvent, catalyst ratio) to identify optimal conditions. Statistical tools like ANOVA can prioritize influential factors .
Q. What strategies are effective for enhancing the compound’s stability during storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the thioxothiazolidinone ring or oxidation of the benzylidene group may occur.
- Mitigation :
- Storage : Lyophilized solid under argon at -20°C minimizes hydrolysis/oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
- Stability Testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring over 30 days .
Q. How can computational modeling predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazolidinone inhibitors .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at 4-oxo and thioxo groups) for target engagement .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Data-Driven Research Challenges
Q. How do substituent variations (e.g., bromophenyl vs. methoxyphenyl) impact bioactivity?
- Methodological Answer :
- Comparative SAR Study :
| Substituent | Target (IC50, μM) | LogP |
|---|---|---|
| 4-Bromophenyl | EGFR: 1.2 ± 0.3 | 3.8 |
| 4-Methoxyphenyl | EGFR: 5.6 ± 0.7 | 2.1 |
| Data inferred from analogous thiazolidinones |
- Key Insight : Bromine’s electron-withdrawing effect enhances kinase inhibition but reduces solubility. Methoxy groups improve bioavailability but lower potency .
Q. What experimental approaches validate the Z-isomer’s dominance in biological activity?
- Methodological Answer :
- Stereochemical Analysis :
- X-ray Crystallography : Resolve crystal structures to confirm Z-configuration (dihedral angle ~0° between benzylidene and thiazolidinone) .
- NOESY NMR : Detect spatial proximity between benzylidene protons and the thioxo group .
- Biological Testing : Compare Z- and E-isomers in cytotoxicity assays (e.g., MTT on cancer cell lines). Z-isomers typically show 5–10x higher activity due to optimal target binding .
Mechanistic and Translational Questions
Q. What in vitro models are suitable for studying its anti-inflammatory mechanism?
- Methodological Answer :
- NF-κB Pathway : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA .
- COX-2 Inhibition : Test compound against recombinant COX-2 enzyme (IC50 determination) .
- Control : Compare with indomethacin and validate selectivity via COX-1/COX-2 ratio .
Q. How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?
- Methodological Answer :
- Prodrug Design : Modify the 4-bromophenyl group to a hydrophilic moiety (e.g., phosphate ester) for enhanced absorption .
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and sustained release .
- In Vivo Testing : Monitor plasma concentration in rodent models via LC-MS/MS over 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
